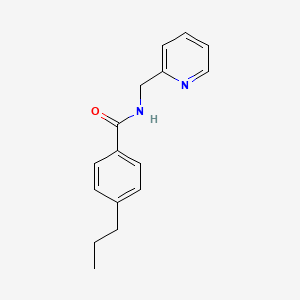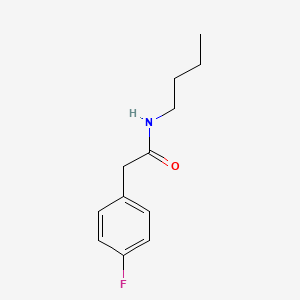
5,5'-(1,5-pentanediyl)bis(1,3,4-thiadiazol-2-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5'-(1,5-pentanediyl)bis(1,3,4-thiadiazol-2-amine), commonly known as PTDA, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. PTDA is a sulfur-containing compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their diverse biological and pharmacological properties.
科学的研究の応用
PTDA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PTDA has also been investigated for its potential use as an anticonvulsant agent, as it has been shown to exhibit anticonvulsant activity in animal models. Additionally, PTDA has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc.
作用機序
The mechanism of action of PTDA is not fully understood, but it is believed to involve the inhibition of tumor cell proliferation by inducing cell cycle arrest and apoptosis. PTDA has been shown to activate the caspase-3 pathway, leading to apoptosis in cancer cells. Additionally, PTDA has been shown to inhibit the expression of cyclin D1, a protein involved in cell cycle regulation, leading to cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
PTDA has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticonvulsant activity. It has also been shown to exhibit antibacterial and antifungal activity against various microorganisms. PTDA has been shown to have low toxicity in animal models, making it a promising compound for further research.
実験室実験の利点と制限
The advantages of using PTDA in lab experiments include its high yield and purity, low toxicity, and diverse biological and pharmacological properties. However, PTDA has some limitations, including its relatively high cost of synthesis and limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on PTDA. One area of interest is the development of PTDA derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of PTDA and its potential use as a therapeutic agent for various diseases. PTDA also has potential applications in material science, such as the development of organic electronic devices and sensors. Further research is needed to explore these potential applications and optimize the synthesis of PTDA for these purposes.
Conclusion
In conclusion, PTDA is a heterocyclic compound with diverse biological and pharmacological properties. It has been extensively studied for its potential applications in medicinal chemistry, material science, and organic electronics. The synthesis of PTDA has been optimized to yield high purity and yield, making it a viable compound for various applications. PTDA has been shown to have significant anticancer activity, anticonvulsant activity, and potential as a fluorescent probe for the detection of metal ions. Further research is needed to elucidate the mechanism of action of PTDA and explore its potential applications in various fields.
合成法
The synthesis of PTDA involves the reaction of 1,2-bis(bromomethyl)benzene with thiosemicarbazide in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with pentane-1,5-diamine. The synthesis of PTDA has been optimized to yield high purity and yield, making it a viable compound for various applications.
特性
IUPAC Name |
5-[5-(5-amino-1,3,4-thiadiazol-2-yl)pentyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6S2/c10-8-14-12-6(16-8)4-2-1-3-5-7-13-15-9(11)17-7/h1-5H2,(H2,10,14)(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOUOMDZUGENOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC1=NN=C(S1)N)CCC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5028040.png)
![2-(1-methyl-1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5028050.png)

![3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5028062.png)
![1-benzyl-3-(2-methoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5028065.png)
![5'-(propoxymethyl)tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]](/img/structure/B5028075.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenoxyacetamide](/img/structure/B5028081.png)

![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5028106.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5028109.png)
![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5028111.png)
